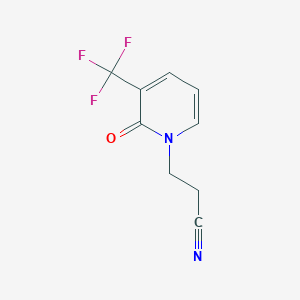

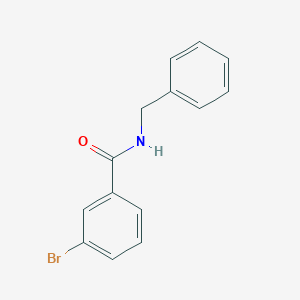

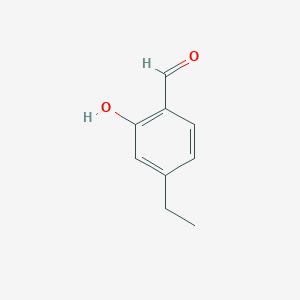

N-benzyl-3-bromobenzamide

Übersicht

Beschreibung

N-benzyl-3-bromobenzamide is a chemical compound that has been studied in various contexts including organic synthesis, the study of molecular structures, and the investigation of its chemical reactions and properties. Its significance lies in its applications in the synthesis of complex organic molecules and the exploration of its chemical behavior under different conditions.

Synthesis Analysis

The synthesis of benzamide derivatives, including N-benzyl-3-bromobenzamide, often involves copper-catalyzed reactions, palladium-catalyzed direct arylation, or other efficient methodologies. For instance, a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water has been developed to synthesize various benzisothiazol-3(2H)-one derivatives, showcasing the versatility of bromobenzamides in organic synthesis (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to N-benzyl-3-bromobenzamide, has been elucidated through crystallographic studies. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, highlighting the influence of substituents on the molecular conformation (Suchetan et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including oxidative debenzylation, which can be promoted efficiently by a bromo radical formed through the oxidation of bromide from alkali metal bromide under mild conditions. This reaction pathway offers insights into the chemical properties and reactivity of N-benzyl-3-bromobenzamide and related compounds (Moriyama et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as N-benzyl-3-bromobenzamide, include their crystallization behavior and molecular packing in the solid state. These properties are crucial for understanding the stability, solubility, and overall behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of N-benzyl-3-bromobenzamide, including its reactivity, stability, and interactions with other molecules, are influenced by its molecular structure and functional groups. These properties are essential for its application in synthetic organic chemistry and the development of new materials and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzisothiazolones :

- The synthesis of various benzisothiazol-3(2H)-one derivatives using copper-catalyzed reactions of o-bromobenzamide derivatives has been explored. This approach is noted for its efficiency in forming S-C and S-N bonds, and it represents a concise method for creating these derivatives in water (Wang et al., 2012).

Anti-Inflammatory Properties :

- A specific derivative, N-benzyl-4-bromobenzamide (NBBA), has been studied for its anti-inflammatory effects on lipopolysaccharide (LPS)-induced IL-6 and prostaglandin E2 production in human gingival fibroblasts (HGFs). It's been found to significantly inhibit these inflammatory markers, suggesting potential applications in treating inflammatory conditions such as periodontal disease (Aroonrerk et al., 2015).

Radioiodinated Compounds for Melanoma Imaging :

- Studies have explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake. These derivatives, by varying the phenyl substituents, show significant promise in enhancing melanoma uptake and selectivity, which is critical for effective imaging and potentially therapeutic applications (Eisenhut et al., 2000).

Crystal Structure Analysis :

- The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo variants, have been reported. Understanding these structures is crucial for designing molecules with specific properties and functions, aiding in various research applications ranging from material sciences to pharmacology (Suchetan et al., 2016).

Carbene-Catalyzed Reactions :

- The compound has also been used in studies related to carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines via a single-electron-transfer process. This represents an innovative approach to organic synthesis, highlighting the compound's utility in advanced chemical reactions (Li et al., 2016).

Safety and Hazards

While specific safety and hazard information for N-benzyl-3-bromobenzamide was not found, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding inhalation of dust, mist, or vapors, and using personal protective equipment . It’s also recommended to ensure adequate ventilation and to avoid sources of ignition .

Eigenschaften

IUPAC Name |

N-benzyl-3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWABSNAGARGAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354955 | |

| Record name | N-benzyl-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-bromobenzamide | |

CAS RN |

161258-41-9 | |

| Record name | N-benzyl-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)